molecular formula C19H25NO3 B5910439 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one

7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one

Cat. No.: B5910439
M. Wt: 315.4 g/mol
InChI Key: RIHIRGREKWFSBY-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a suitable chromenone precursor.

    Functional Group Modification: Introduction of the hydroxy, methyl, and propyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.

    Piperidinomethyl Substitution: The final step involves the substitution of a piperidinomethyl group, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the chromenone core or the piperidinomethyl group.

    Substitution: Various substitution reactions can occur, particularly at the hydroxy and piperidinomethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions might involve reagents like alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for therapeutic applications, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with a simpler structure, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    4-hydroxycoumarin: Another derivative with significant biological activity.

Uniqueness

7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical properties compared to other coumarin derivatives.

Properties

IUPAC Name

7-hydroxy-8-methyl-6-(piperidin-1-ylmethyl)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-7-14-11-17(21)23-19-13(2)18(22)15(10-16(14)19)12-20-8-5-4-6-9-20/h10-11,22H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHIRGREKWFSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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